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Compound of Interest |

Compound Name: 8-Fluoro-6-methoxyquinoline
CAS No.: 209353-21-9
Cat. No.: B3049509
. J

Before any computational analysis, a viable synthetic pathway is essential. While specific
synthesis of 8-Fluoro-6-methoxyquinoline is not extensively documented, a logical approach
can be devised from established quinoline synthesis methodologies. The Skraup-Doebner-von
Miller reaction is a classic method for creating the quinoline core.

A plausible synthetic route would involve the cyclization of 4-methoxy-2-fluoroaniline with
glycerol in the presence of an oxidizing agent and sulfuric acid. This approach is an adaptation
of the traditional Skraup synthesis used for compounds like 6-methoxyquinoline.[4]
Alternatively, a multi-step synthesis beginning with a fluorinated aniline precursor could be
employed, adapting methods used for other polysubstituted fluoroquinolines.[3]
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Caption: Plausible synthetic workflow for 8-Fluoro-6-methoxyquinoline.

Part ll: Quantum Mechanical and Spectroscopic
Characterization (In Silico)

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic
structure and properties of molecules, providing insights that are highly correlative with
experimental data.[5][6]

Expertise in Action: Why DFT?

We choose DFT, specifically with a functional like B3LYP and a basis set such as 6-
311++G(d,p), because it offers a robust balance between computational cost and accuracy for
organic molecules.[7][8] This level of theory is sufficient to accurately model geometric
parameters, vibrational frequencies, and the energies of frontier molecular orbitals
(HOMO/LUMO), which are critical for understanding molecular reactivity and electronic
transitions.[5]

Protocol: DFT-Based Molecular Analysis
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Geometry Optimization: The initial 3D structure of 8-Fluoro-6-methoxyquinoline is drawn
and subjected to geometry optimization. This process finds the lowest energy conformation
of the molecule, representing its most stable state.[7]

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The
absence of imaginary frequencies confirms that the structure is a true energy minimum.[8]
This step also yields the predicted infrared (IR) spectrum.

Electronic Property Calculation: Single-point energy calculations are used to determine
electronic properties such as the dipole moment, Mulliken atomic charges, and the energies
of the HOMO and LUMO.[5]

Spectroscopic Prediction:

o NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the *H and
13C NMR chemical shifts.[7]

o UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation
energies and oscillator strengths, which correspond to the absorption maxima (A_max) in
a UV-Vis spectrum.[9]
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Caption: Workflow for DFT-based theoretical analysis.

Predicted Data Presentation

The following tables summarize the kind of quantitative data that would be generated from
these DFT calculations.

Table 1: Predicted Quantum Chemical Properties
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Parameter Predicted Value Significance

Relates to electron-
donating ability; higher
HOMO Energy ~-6.5eV energy indicates greater
reactivity with
electrophiles.[5]

Relates to electron-accepting

ability; lower energy indicates
LUMO Energy ~-1.5eV o

greater reactivity with

nucleophiles.[5]

Correlates with chemical

reactivity and kinetic stability; a
HOMO-LUMO Gap (AE) ~5.0eV o _

larger gap implies higher

stability.[5]

Indicates the overall polarity of
) the molecule, influencing
Dipole Moment ~ 2.5 Debye - _
solubility and intermolecular

interactions.

| Chemical Hardness (n) | ~ 2.5 eV | Measures resistance to change in electron distribution.[5] |

Table 2: Predicted Spectroscopic Data (Extrapolated from Analogs)
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Technique

IH NMR

Feature

Aromatic Protons

Predicted Range

7.0 - 8.8 ppm

Rationale

Protons on the
electron-deficient
quinoline ring are
deshielded.

Methoxy Protons (-
OCHs3)

~3.9-4.1 ppm

Typical chemical shift
for aryl methoxy

groups.[10]

13C NMR

Aromatic Carbons

100 - 160 ppm

Wide range due to the
varied electronic
environments in the

fused ring system.[10]

C-F Carbon

~150 - 165 ppm
(doublet)

The carbon directly
bonded to fluorine will
be significantly
deshielded and show

C-F coupling.

Methoxy Carbon (-
OCHs3)

~55 - 60 ppm

Standard range for an
aryl methoxy carbon.
[10]

FTIR

C-H (aromatic) stretch

3000 - 3100 cm™?

Characteristic of sp?
C-H bonds.[9]

C=C, C=N stretch

1500 - 1650 cm~1

Vibrations from the

quinoline ring system.

C-O-C stretch

1200 - 1280 cm™*

Asymmetric stretching

of the aryl-alkyl ether.

| | C-F stretch | 1000 - 1100 cm~?* | Strong absorption indicating the presence of the fluorine

substituent. |

Part Ill: Prediction of Biological Activity
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Theoretical studies are pivotal in predicting a molecule's potential as a therapeutic agent. We
employ two primary techniques: Quantitative Structure-Activity Relationship (QSAR) analysis
and Molecular Docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structures of a
series of compounds and their biological activity.[11] This allows for the prediction of activity for
new, untested compounds.[1]

A robust QSAR model is built upon the hypothesis that changes in a molecule's structural or
physicochemical properties directly influence its biological effect. For a series of quinoline
derivatives, we would calculate various molecular descriptors (e.g., topological, electronic,
thermodynamic) and use statistical methods like multiple linear regression to build a predictive
model.[12][13] The resulting equation reveals which properties are most critical for the desired
biological activity.

o Data Set Collection: A training set of structurally similar quinoline derivatives with known
biological activity (e.g., MIC values against a bacterial strain) is compiled.[13]

e Descriptor Calculation: For each molecule in the set, a wide range of 2D and 3D molecular
descriptors are calculated using software like VLife MDS or similar platforms.[12]

» Model Generation: Using multiple linear regression, a relationship is established between the
descriptors (independent variables) and biological activity (dependent variable). Statistical
validation (e.g., cross-validation g?, predictive r?) is crucial to ensure the model's robustness.
[13]

 Activity Prediction: The validated QSAR model is then used to predict the biological activity
of 8-Fluoro-6-methoxyquinoline based on its calculated descriptors.
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Caption: Generalized workflow for QSAR analysis.

Molecular Docking
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Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
This is fundamental for mechanism-of-action studies and rational drug design.[14]

Given that many fluoroquinolones target bacterial DNA gyrase and topoisomerase 1V, these are
logical initial targets for docking studies with 8-Fluoro-6-methoxyquinoline.[15][16] By
predicting the binding mode and affinity (docking score), we can hypothesize whether our
compound is likely to be an effective inhibitor.[17]

e Protein and Ligand Preparation:

o Protein: The 3D crystal structure of the target protein (e.g., E. coli DNA Gyrase B) is
obtained from the Protein Data Bank (PDB).[18] Water molecules and co-crystallized
ligands are removed, and hydrogen atoms are added.[14]

o Ligand: The optimized 3D structure of 8-Fluoro-6-methoxyquinoline (from DFT) is
prepared by assigning atomic charges and defining rotatable bonds.[14]

o Active Site Definition: A grid box is defined around the known active site of the protein,
encompassing the binding pocket where the natural substrate or known inhibitors bind.[14]

e Docking Simulation: Using software like AutoDock or Glide, the docking algorithm
systematically explores various conformations of the ligand within the active site, calculating
the binding affinity for each pose.[18]

¢ Analysis of Results: The results are analyzed to identify the most favorable binding pose,
characterized by the most negative docking score (in kcal/mol). Key interactions, such as
hydrogen bonds and hydrophobic contacts with active site residues, are visualized and
documented.[14]

Table 3: Hypothetical Molecular Docking Results
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. Docking Score Key Interacting Predicted
Target Protein . .
(kcal/mol) Residues Interaction Type
E. coli DNA Gyrase = Asp73, Gly77, Hydrogen Bonding,
B ' Ser121 Pi-Alkyl
S. aureus Hydrogen Bonding,
) -7.2 Asp81l, Glu58, Arg84 )
Topoisomerase IV Electrostatic

| SARS-CoV-2 Mpro | -6.8 | His41, Cys145, Glul66 | Hydrogen Bonding, Hydrophobic |

Note: These values are illustrative examples of typical docking results for quinoline-based
inhibitors.[14][17]

Conclusion

This guide outlines a comprehensive, multi-faceted theoretical approach to characterizing 8-
Fluoro-6-methoxyquinoline. By integrating synthetic rationale with powerful computational
tools like DFT, QSAR, and molecular docking, we can build a robust in silico profile of a novel
compound. These theoretical studies provide critical insights into molecular stability, reactivity,
and potential biological activity, enabling researchers to make informed, data-driven decisions,
thereby accelerating the drug discovery and development pipeline. The methodologies
described herein represent a validated system for prioritizing lead candidates and rationally
designing the next generation of quinoline-based therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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